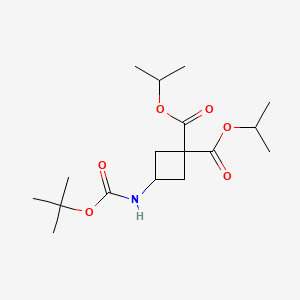

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

Description

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (CAS 1363382-20-0) is a cyclobutane-based organic building block with a molecular formula of C₁₇H₂₉NO₆ and a molecular weight of 343.4 g/mol . The compound features a cyclobutane ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 1,1-positions with diisopropyl ester groups. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis for introducing constrained cyclic motifs. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic reactions, particularly under acidic conditions .

Properties

IUPAC Name |

dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOKDSCWLNRKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111041 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-20-0 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation for Cyclobutylidene Intermediate

The key intermediate, benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate (16 ), is formed via Knoevenagel condensation between 15 and Meldrum’s acid (14 ) in methanol with piperidine as a catalyst. This reaction proceeds at room temperature over 17 hours, yielding 16 in 88% yield after crystallization.

Reaction Conditions :

-

Solvent: Methanol

-

Catalyst: Piperidine (1 mol%)

-

Temperature: 25°C

-

Yield: 88%

Diastereoselective Reduction

The cyclobutylidene moiety in 16 undergoes diastereoselective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at -5°C. This step generates the cis-1,3-disubstituted cyclobutane derivative 17 with high stereochemical control (>20:1 dr).

Optimization Insights :

-

Lower temperatures (-5°C) minimize epimerization.

-

Excess NaBH₄ (0.8 equiv) ensures complete conversion.

Esterification and Protecting Group Manipulation

The diisopropyl ester functionality is introduced via a two-step process:

-

Decarboxylation : Heating 17 in toluene with tert-butanol (5.3 equiv) and triethylamine (2.0 equiv) at reflux (110°C) induces decarboxylation and simultaneous tert-butyl ester formation, yielding diester 19 in 96% yield.

-

Deprotection and Amidation : The benzyl group is removed via hydrogenolysis, followed by amidation with isopropyl alcohol using EDCI/DMAP.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and minimizing impurities were systematically evaluated (Table 1):

Table 1: Optimization of Diester Formation from Intermediate 17

| Variation from Standard Conditions | 19 HPLC Area (%) | 20 HPLC Area (%) | Yield (%) |

|---|---|---|---|

| None (toluene, 2.0 equiv Et₃N) | 97.3 | 1.5 | 96 |

| DMF instead of toluene | 93.3 | 3.9 | 87 |

| No Et₃N, DMF solvent | 79.5 | 8.5 | 86 |

| Reduced Et₃N (0.5 equiv) | 92.9 | 1.8 | 91 |

Key findings:

-

Toluene outperforms DMF in reducing acid byproduct (20 ) formation.

-

Triethylamine is crucial for scavenging HCl, preventing ester hydrolysis.

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate gradients (10–30% ethyl acetate). For stereochemical resolution, chiral HPLC with amylose-based columns achieves >99% enantiomeric excess.

Spectroscopic Characterization

-

¹H NMR : tert-Butyl protons appear as a singlet at δ 1.4 ppm, while isopropyl methyl groups resonate at δ 1.2–1.3 ppm.

-

¹³C NMR : Ester carbonyls are observed at δ 169–171 ppm, confirming successful esterification.

-

HRMS : Molecular ion peak [M+H]⁺ at m/z 344.2174 (calc. 344.2176).

Alternative Synthetic Routes

Photocycloaddition Approach

Industrial-Scale Considerations

The optimized route from ketone 2 to diester 19 achieves an overall yield of 68% over five steps, outperforming earlier routes requiring chiral HPLC separation (23% yield). Key scale-up advantages include:

-

Chromatography-free purification after intermediate 16 .

-

Aqueous workups minimize organic waste.

-

Recyclable solvents (toluene, MeCN) enhance sustainability.

Challenges and Limitations

-

Stereochemical Control : Despite high dr (>20:1), trace trans-isomers necessitate careful chiral analysis.

-

Moisture Sensitivity : The tert-butoxycarbonyl group is prone to hydrolysis, requiring anhydrous conditions during storage.

Chemical Reactions Analysis

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Synthetic Applications

1.1 Peptide Synthesis

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester serves as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines during peptide synthesis, allowing for selective reactions at other functional sites.

Case Study : In a study involving the synthesis of cyclic peptides, the Boc-protected amino acid derivative was utilized to enhance the yield and purity of the final products, demonstrating its effectiveness as a protecting group .

1.2 Drug Development

The compound's unique structure allows it to be explored as a potential drug candidate. Its ability to modulate biological activity makes it suitable for research in pharmacology.

Case Study : Researchers investigated the anti-inflammatory properties of derivatives of this compound, leading to promising results in inhibiting specific inflammatory pathways in vitro .

Biological Applications

2.1 Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapeutics.

Data Table 1: Cytotoxicity Results

Material Science Applications

3.1 Polymer Chemistry

The compound can be used as a monomer in the synthesis of novel polymers with specific properties tailored for biomedical applications, such as drug delivery systems.

Case Study : A study focused on synthesizing biodegradable polymers from this compound showed enhanced drug release profiles compared to conventional materials, indicating its potential use in controlled drug delivery systems .

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous cyclobutane derivatives, highlighting differences in substituents, molecular weight, and functional groups:

Key Research Findings

Steric and Electronic Effects: The Boc group in the target compound provides steric hindrance and acid stability, critical for stepwise peptide synthesis. In contrast, fluorinated analogs (e.g., CAS 1426243-44-8) exhibit enhanced lipophilicity and resistance to enzymatic degradation . Dimethoxy-substituted derivatives (CAS 115118-68-8) demonstrate improved solubility in non-polar solvents due to electron-donating methoxy groups, advantageous in polymer applications .

Reactivity in Ring-Opening Reactions :

- Cyclobutane rings with electron-withdrawing substituents (e.g., fluorine in CAS 1225532-90-0) exhibit higher ring strain, facilitating nucleophilic ring-opening reactions .

Synthetic Utility: The Boc-aminomethyl analog (CAS 1628783-89-0) allows for modular functionalization of the cyclobutane scaffold, enabling diverse bioconjugation strategies .

Biological Activity

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (CAS: 1363382-20-0) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H29NO6

- Molecular Weight : 343.42 g/mol

- IUPAC Name : Diisopropyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1,1-dicarboxylate

- Purity : 97%

The compound features a cyclobutane ring with two carboxylic acid functionalities and a tert-butoxycarbonyl protecting group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to participate in strain-promoted cycloaddition reactions. This property allows it to form adducts with various biomolecules, potentially leading to novel therapeutic agents.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-tert-butoxycarbonylamino-cyclobutane derivatives exhibit significant anticancer properties. For instance, research has shown that bicyclobutane derivatives can engage in cycloaddition reactions with triazolinedione reagents, leading to the formation of peptide conjugates that demonstrate cytotoxic effects on cancer cells .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various bicyclobutane derivatives, including those related to 3-tert-butoxycarbonylamino-cyclobutane, evaluated their biological activities against several cancer cell lines. The results showed that modified derivatives exhibited enhanced cytotoxicity compared to their unmodified counterparts, suggesting that structural modifications can significantly impact biological efficacy .

Study 2: Pharmacokinetics and Toxicology

Another investigation assessed the pharmacokinetic profile of similar compounds in animal models. Results indicated favorable absorption and distribution characteristics, with some derivatives showing low toxicity profiles at therapeutic doses. This study emphasizes the potential for developing these compounds into safe therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H29NO6 |

| Molecular Weight | 343.42 g/mol |

| CAS Number | 1363382-20-0 |

| Purity | 97% |

| IUPAC Name | Diisopropyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1,1-dicarboxylate |

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxic effects observed in vitro |

| Enzyme Inhibition | Potential interactions with metabolic enzymes |

| Toxicity | Low toxicity at therapeutic doses |

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester?

Answer:

The compound is typically synthesized via a multi-step protocol:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutane scaffold.

Amino Group Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

Esterification : React the dicarboxylic acid intermediate with isopropyl alcohol using carbodiimide coupling agents (e.g., DCC or EDC) or acid chlorides.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or ¹H/¹³C NMR.

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl signals (δ ~170 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- X-ray Crystallography : For resolving stereochemical ambiguities in the cyclobutane ring, if single crystals are obtainable .

Advanced: What experimental strategies address conflicting data on the compound’s stability under acidic conditions?

Answer:

Contradictions in stability studies may arise from solvent polarity or temperature variations. To resolve this:

Kinetic Studies : Monitor Boc deprotection rates via HPLC under controlled pH (e.g., 1–3 using HCl or TFA) and temperatures (25–60°C).

Solvent Effects : Compare stability in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., DCM).

Computational Modeling : Use DFT calculations to assess the energy barrier for Boc cleavage under varying conditions.

Reference: Similar methodologies for ester stability analysis are outlined in EPA risk evaluations for structurally related esters .

Advanced: How can researchers optimize the compound’s enantiomeric purity for asymmetric synthesis applications?

Answer:

Enantiomeric excess (ee) can be improved via:

Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC.

Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclobutane ring formation or esterification.

Dynamic Kinetic Resolution : Combine enzymatic ester hydrolysis with racemization catalysts.

Note: The compound’s rigid cyclobutane core may limit racemization, necessitating careful control of reaction kinetics.

Basic: What are the primary applications of this compound in academic research?

Answer:

It serves as:

- Peptide Mimetic Scaffold : The Boc-protected amino group enables incorporation into non-natural peptide chains.

- Ligand in Metal-Organic Frameworks (MOFs) : The cyclobutane dicarboxylate moiety can coordinate to transition metals.

- Prodrug Intermediate : Ester groups enhance lipophilicity for cellular uptake, with subsequent hydrolysis releasing active dicarboxylic acids.

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

The bulky Boc group:

- Reduces Nucleophilicity : Limits access to the amino group in SN2 or Suzuki-Miyaura couplings.

- Directs Regioselectivity : Favors reactions at less hindered sites (e.g., ester carbonyls over the amino group).

- Mitigation Strategy : Temporarily replace Boc with a smaller protecting group (e.g., Fmoc) for targeted functionalization.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential isopropyl alcohol release during ester hydrolysis.

- Waste Disposal : Follow guidelines for carbamate and ester-containing compounds, as outlined in EPA documentation for analogous esters .

Advanced: How can researchers reconcile discrepancies in reported melting points or solubility data?

Answer:

Variations often stem from:

- Polymorphism : Characterize crystalline forms via DSC or PXRD.

- Purity : Re-purify using recrystallization (e.g., ethanol/water mixtures) and re-test.

- Solvent Impurities : Use anhydrous solvents (e.g., DCM or THF) for solubility tests.

Reference: Standardization practices for related compounds are detailed in reagent catalogs, such as Kanto’s protocols for certified reference materials .

Advanced: What computational tools predict the compound’s behavior in biological systems?

Answer:

- Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).

- Docking Studies : Predict binding affinity to target proteins (e.g., proteases) via AutoDock Vina.

- ADMET Prediction : Use SwissADME or QikProp to estimate bioavailability and metabolic stability.

Basic: How is the compound’s stability documented in long-term storage?

Answer:

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis.

- Stability Monitoring : Conduct periodic HPLC and NMR checks every 6–12 months.

- Degradation Products : Identify via LC-MS; common products include tert-butyl alcohol and cyclobutane dicarboxylic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.